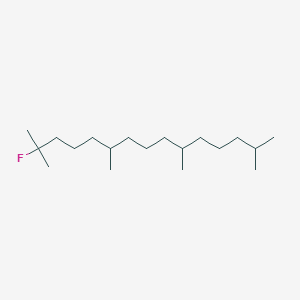
2-Fluoro-2,6,10,14-tetramethylpentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2,6,10,14-tetramethylpentadecane is a fluorinated derivative of 2,6,10,14-tetramethylpentadecane, also known as pristane. This compound is a saturated hydrocarbon with a fluorine atom attached to the second carbon. The presence of the fluorine atom can significantly alter the chemical and physical properties of the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2,6,10,14-tetramethylpentadecane typically involves the fluorination of 2,6,10,14-tetramethylpentadecane. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to prevent over-fluorination and to ensure the selective substitution of the hydrogen atom with a fluorine atom at the desired position.
Industrial Production Methods
Industrial production of fluorinated hydrocarbons often involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and advanced fluorination techniques to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2,6,10,14-tetramethylpentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can remove the fluorine atom, converting the compound back to its non-fluorinated form.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-), amines (NH2R), or thiols (SHR) can be used for substitution reactions.
Major Products Formed
Oxidation: Fluorinated alcohols, ketones, or carboxylic acids.
Reduction: 2,6,10,14-tetramethylpentadecane.
Substitution: Compounds with various functional groups replacing the fluorine atom.
Scientific Research Applications
2-Fluoro-2,6,10,14-tetramethylpentadecane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination on hydrocarbon properties and reactivity.
Biology: Investigated for its potential effects on biological systems, including its interaction with cell membranes and proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and surfactants, which have unique properties like increased chemical resistance and reduced surface tension.
Mechanism of Action
The mechanism by which 2-Fluoro-2,6,10,14-tetramethylpentadecane exerts its effects is primarily through its interaction with molecular targets such as enzymes, receptors, and cell membranes. The fluorine atom can influence the compound’s lipophilicity, electronic properties, and steric effects, which in turn affect its binding affinity and activity. The specific pathways involved depend on the context of its application, whether in biological systems or material science.
Comparison with Similar Compounds
2-Fluoro-2,6,10,14-tetramethylpentadecane can be compared with other fluorinated hydrocarbons and non-fluorinated analogs:
Similar Compounds: 2,6,10,14-tetramethylpentadecane (pristane), 2-chloro-2,6,10,14-tetramethylpentadecane, 2-bromo-2,6,10,14-tetramethylpentadecane.
Uniqueness: The presence of the fluorine atom in this compound imparts unique properties such as increased chemical stability, altered reactivity, and potential biological activity, distinguishing it from its non-fluorinated and other halogenated counterparts.
Properties
CAS No. |
90304-31-7 |
|---|---|
Molecular Formula |
C19H39F |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
2-fluoro-2,6,10,14-tetramethylpentadecane |
InChI |
InChI=1S/C19H39F/c1-16(2)10-7-11-17(3)12-8-13-18(4)14-9-15-19(5,6)20/h16-18H,7-15H2,1-6H3 |
InChI Key |
ZUCJBADDSQVBGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-Butoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14355135.png)
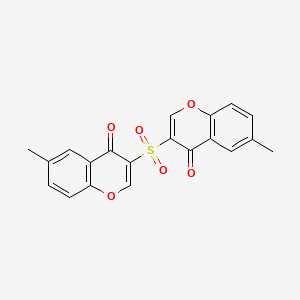
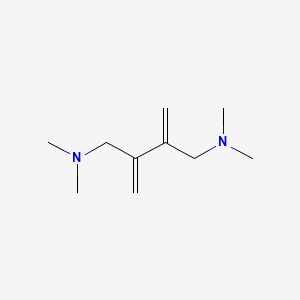
![(6E)-4-Chloro-6-{[(1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14355157.png)

![N-[2-(Pentafluorophenoxy)phenyl]acetamide](/img/structure/B14355176.png)
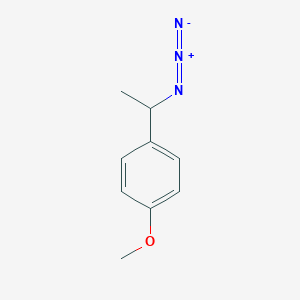

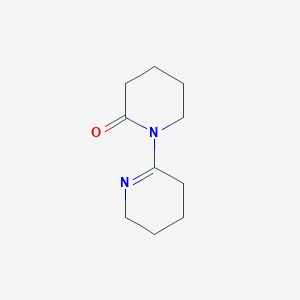

![3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid](/img/structure/B14355208.png)
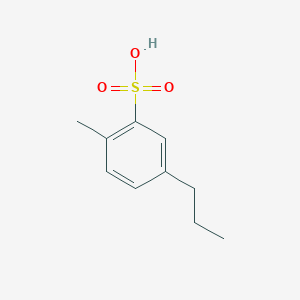

![2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione](/img/structure/B14355223.png)
